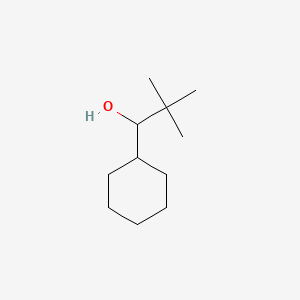

1-Cyclohexyl-2,2-dimethyl-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNBWIOMPFKTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977591 | |

| Record name | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62039-14-9, 15972-13-1 | |

| Record name | 1-Cyclohexyl-2,2-dimethyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclohexyl 2,2 Dimethyl 1 Propanol

Grignard Reagent-Mediated Syntheses

The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org It utilizes an organomagnesium halide (the Grignard reagent) to perform a nucleophilic attack on an electrophilic carbonyl carbon. masterorganicchemistry.com For the synthesis of 1-Cyclohexyl-2,2-dimethyl-1-propanol, this involves the reaction between a cyclohexyl Grignard reagent and an appropriate aldehyde.

Reaction of Cyclohexylmagnesium Bromide with 2,2-Dimethylpropanal

The direct synthesis of this compound can be accomplished by the reaction of cyclohexylmagnesium bromide with 2,2-dimethylpropanal (also known as pivaldehyde).

The process begins with the formation of the Grignard reagent, cyclohexylmagnesium bromide, by reacting cyclohexyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). orgoreview.com Once prepared, the Grignard reagent is added to a solution of 2,2-dimethylpropanal. The nucleophilic cyclohexyl group attacks the electrophilic carbonyl carbon of the aldehyde. This addition step breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. masterorganicchemistry.com The reaction is then quenched with a mild acid (acidic workup) to protonate the alkoxide, yielding the final product, this compound, and magnesium salts which are removed during purification. masterorganicchemistry.comorgoreview.com

Mechanistic Analysis of Grignard Additions to Carbonyl Substrates

The mechanism of the Grignard reaction with aldehydes and ketones is a classic example of nucleophilic addition to a carbonyl group. orgoreview.com The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic. wikipedia.orgmasterorganicchemistry.com

The key steps are as follows:

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (e.g., the cyclohexyl anion) attacks the electrophilic carbonyl carbon of the substrate (e.g., 2,2-dimethylpropanal). doubtnut.com

Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate, where the oxygen atom is coordinated to the MgX+ cation. doubtnut.com The addition is generally considered irreversible because a carbanion is a poor leaving group. orgoreview.com

Protonation: In a subsequent workup step, an acid (such as H3O+) is added to the reaction mixture. The alkoxide is protonated to yield the neutral alcohol product. doubtnut.comaskfilo.com

The addition is believed to proceed through a six-membered ring transition state, which involves the coordination of the magnesium atom to the carbonyl oxygen. wikipedia.org

Optimization of Reaction Conditions and Reagent Stoichiometry

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. Grignard reactions are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions to prevent the reagent from being quenched. wikipedia.org

Key optimization factors include:

Solvent: The choice of solvent is critical as it solvates the Grignard reagent, influencing its reactivity. Diethyl ether and Tetrahydrofuran (THF) are the most common solvents due to their ability to coordinate with the magnesium atom. numberanalytics.com

Temperature: Grignard reactions are often initiated at room temperature but may require cooling to control the exothermic addition step and minimize side reactions. Low temperatures (e.g., 0°C to -78°C) can enhance selectivity. numberanalytics.comacs.org

Reagent Stoichiometry: A slight excess of the Grignard reagent is often used to ensure the complete consumption of the aldehyde substrate. numberanalytics.com However, a large excess can complicate purification.

Additives: In some cases, additives like lithium chloride (LiCl) or cerium(III) chloride (CeCl3) can be used to enhance the reactivity of the Grignard reagent, particularly with less reactive carbonyl substrates. numberanalytics.com

Table 1: Optimization Parameters for Grignard Synthesis

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Solvent | Diethyl Ether, Tetrahydrofuran (THF) | Solvates the Grignard reagent, influences reactivity. numberanalytics.com |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side products. numberanalytics.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric water and oxygen. wikipedia.org |

| Stoichiometry | Slight excess of Grignard reagent | Ensures complete conversion of the aldehyde. numberanalytics.com |

| Workup | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Protonates the alkoxide intermediate to form the alcohol. orgoreview.com |

Reduction-Based Synthetic Routes from Precursor Compounds

An alternative strategy for synthesizing this compound is through the reduction of its corresponding ketone, 1-Cyclohexyl-2,2-dimethylpropan-1-one. This approach is a common transformation in organic chemistry, with various reducing agents and methodologies available. acsgcipr.org

Catalytic Hydrogenation of Ketone Derivatives (e.g., 1-Cyclohexyl-2,2-dimethylpropan-1-one)

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. This method is widely used in industrial settings due to its efficiency and the fact that water is the only by-product. The process typically requires controlled pressure and temperature to achieve high yields.

For the synthesis of this compound, the precursor ketone, 1-Cyclohexyl-2,2-dimethylpropan-1-one, is subjected to hydrogenation. The reaction can be performed using either heterogeneous catalysts (like Palladium on carbon) or homogeneous catalysts.

Homogeneous Catalysis Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in a suitable solvent. acsgcipr.org These systems often consist of a central transition metal atom coordinated to organic molecules called ligands. Homogeneous catalysts can offer high selectivity and activity under milder reaction conditions compared to their heterogeneous counterparts.

Table 2: Examples of Homogeneous Catalyst Systems for Ketone Reduction

| Metal Center | Ligand Type | Application Notes |

|---|---|---|

| Rhodium (Rh) | Chiral Phosphines | Often used for asymmetric hydrogenation to produce specific stereoisomers. rsc.org |

| Iron (Fe) | Porphyrin or Terpyridine Ligands | Provides an earth-abundant, less toxic alternative to precious metals. uoa.gr |

| Manganese (Mn) | Diamine Ligands | Acts as a bifunctional catalyst, where both the metal and ligand participate in the reduction. acs.orgnih.gov |

Heterogeneous Catalysis Systems (e.g., Ru/Activated Carbon, Pd/C)

Heterogeneous catalytic hydrogenation represents a robust and industrially scalable method for the synthesis of this compound from its corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. This process involves the use of a solid catalyst in a liquid or gas phase reaction medium.

Palladium on Carbon (Pd/C): This is one of the most common and versatile heterogeneous catalysts used for the hydrogenation of carbonyl compounds. researchgate.net In the synthesis of this compound, a finely divided palladium metal is supported on high-surface-area activated carbon. The reaction proceeds by the adsorption of hydrogen gas and the ketone onto the palladium surface. masterorganicchemistry.com This proximity facilitates the addition of hydrogen atoms across the carbonyl double bond, yielding the desired alcohol. masterorganicchemistry.com Pd/C is particularly effective for reducing ketones without affecting other potentially reducible groups if conditions are controlled. researchgate.netmasterorganicchemistry.com

Ruthenium on Activated Carbon (Ru/C): Ruthenium-based catalysts are also highly effective for the hydrogenation of ketones to alcohols. While specific literature for the reduction of 1-cyclohexyl-2,2-dimethyl-1-propanone using Ru/C is not prevalent, catalysts like Ru/Al₂O₃ have been documented for similar hydrogenating reductions. google.com Ruthenium catalysts can offer different selectivity compared to palladium and are often employed under varying conditions of temperature and pressure to optimize yield and purity.

The general mechanism for these heterogeneous systems involves the transfer of adsorbed hydrogen atoms on the metal surface to the carbonyl carbon and oxygen atoms. The efficiency of these catalysts allows for reactions to occur under relatively mild conditions, though industrial applications might use higher pressures to increase reaction rates. google.com

Influence of Catalyst and Solvent on Reaction Efficacy

Catalyst Influence: The nature of the metal catalyst (e.g., Pd, Pt, Ru, Rh) and its support material (e.g., activated carbon, alumina) are primary determinants of catalytic activity. google.comillinois.edu

Metal Activity: Different metals exhibit varying activities. For instance, Rhodium on carbon (Rh/C) has been used as a catalyst for the low-pressure hydrogenation of similar ketones. google.com

Support Material: The support provides a high surface area for the metal particles, preventing their aggregation and enhancing catalytic efficiency. The porous structure of activated carbon allows for good reactant accessibility to the active sites. researchgate.net

Catalyst Deactivation: Catalysts can be deactivated by impurities or byproducts, a process referred to as poisoning. Modifiers, such as quinoline, can sometimes be used to control selectivity and prevent unwanted side reactions like hydrogenolysis. illinois.edu

Solvent Influence: Solvents play a crucial role beyond simply dissolving the reactants. digitellinc.com They can affect the reaction rate by influencing the adsorption of reactants onto the catalyst surface and the stability of transition states. digitellinc.comacs.org

Polarity: The choice of solvent, from polar protic (e.g., ethanol, methanol) to aprotic (e.g., tetrahydrofuran, dioxane), can alter the reaction kinetics significantly. digitellinc.com For the hydrogenation of benzaldehyde (B42025) on Pd/C, the rate was found to vary by a factor of 30 across different solvents, with the sequence being methanol (B129727) > water > THF > dioxane. digitellinc.com

Solvation Effects: Solvents destabilize adsorbed reactants and transition states. The rate differences are often attributed to the varying solvation energy of adsorbed hydrogen on the catalyst surface. digitellinc.com A solvent that most destabilizes the adsorbed hydrogen leads to a lower activation energy and a higher reaction rate. digitellinc.com

Table 1: Factors Influencing Heterogeneous Catalysis Efficacy

| Factor | Influence on Reaction Efficacy | Examples |

| Catalyst Metal | Determines intrinsic activity and selectivity. | Pd, Pt, Ru, Rh google.comillinois.edu |

| Catalyst Support | Provides high surface area, influences dispersion of metal particles. | Activated Carbon, Alumina (B75360) (Al₂O₃) researchgate.net |

| Solvent Type | Affects reactant solubility, adsorption, and transition state stability. | Ethanol, Methanol, THF, Dioxane digitellinc.com |

| Temperature | Influences reaction rate; higher temperatures can lead to side reactions. | Typically 40-50°C for similar systems google.com |

| Hydrogen Pressure | Higher pressure increases hydrogen concentration on the catalyst surface, increasing rate. | 3-4 atm for similar systems google.com |

Hydride Reduction of Carbonyl Compounds

The reduction of the precursor ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone, using complex metal hydrides is a cornerstone of laboratory-scale synthesis for this compound. These reagents act as a source of the hydride ion (H⁻), which functions as a potent nucleophile. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step, typically with water or a dilute acid, protonates the alkoxide to yield the final alcohol product. libretexts.orgorganicchemistrytutor.com

Stereocontrol in Hydride Reductions

When a nucleophile, such as a hydride, attacks a prochiral ketone like 1-cyclohexyl-2,2-dimethyl-1-propanone, a new stereocenter is created at the carbonyl carbon. libretexts.org The stereochemical outcome of the reduction is determined by the trajectory of the hydride attack on the trigonal planar carbonyl group.

The stereoselectivity of this reduction is governed by several factors, primarily steric hindrance. The concept of "Steric Approach Control" dictates that the nucleophile will preferentially attack from the less sterically hindered face of the carbonyl. mdma.ch In the case of 1-cyclohexyl-2,2-dimethyl-1-propanone, the presence of the bulky tert-butyl group (2,2-dimethylpropyl) and the cyclohexyl group creates a sterically demanding environment around the carbonyl.

The size of the hydride reagent plays a critical role. nih.gov

Small Reagents (e.g., LiAlH₄): These reagents can approach the carbonyl from different angles, and the product ratio may be less selective.

Bulky Reagents (e.g., L-Selectride): Sterically hindered reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride), exhibit high stereoselectivity. odinity.com They will almost exclusively attack from the least hindered face, leading to the formation of a specific stereoisomer. For hindered cyclohexanones, this often results in the formation of the axial alcohol. mdma.ch

Computational studies on similar cyclic ketones have shown that substrate conformation, such as twist-boat conformers, can also influence the facial selectivity of hydride attack, especially with smaller reagents. nih.gov

Comparative Analysis of Different Hydride Reagents

The choice of hydride reagent is crucial and depends on factors such as reactivity, selectivity, safety, and the presence of other functional groups.

Lithium Aluminum Hydride (LiAlH₄):

Reactivity: LiAlH₄ is a very powerful and reactive reducing agent. libretexts.orglibretexts.org The Al-H bond is more polar than the B-H bond in borohydrides, making the hydride more nucleophilic. libretexts.orglibretexts.org

Scope: It readily reduces aldehydes, ketones, esters, carboxylic acids, and amides.

Handling: LiAlH₄ reacts violently with protic solvents like water and alcohols. organicchemistrytutor.com Therefore, reactions must be carried out in anhydrous aprotic solvents (e.g., diethyl ether, THF), and a separate aqueous workup step is required. libretexts.orglibretexts.org

Sodium Borohydride (B1222165) (NaBH₄):

Reactivity: NaBH₄ is a much milder and more selective reducing agent compared to LiAlH₄. libretexts.org

Scope: It is highly effective for the reduction of aldehydes and ketones but typically does not reduce esters, carboxylic acids, or amides. libretexts.org This chemoselectivity is a significant advantage in multifunctional molecules.

Handling: NaBH₄ is safer to handle and can be used in protic solvents like methanol and ethanol, which also serve to protonate the resulting alkoxide, simplifying the workup procedure. libretexts.org

Bulky Borohydrides (e.g., L-Selectride):

Reactivity and Selectivity: These reagents are sterically hindered, which moderates their reactivity but significantly enhances their stereoselectivity. odinity.comrushim.ru As discussed, they are invaluable for controlling the stereochemical outcome in the reduction of cyclic and sterically hindered ketones. odinity.com

Table 2: Comparison of Common Hydride Reagents

| Reagent | Formula | Relative Reactivity | Solvents | Workup | Key Features |

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Anhydrous Ether, THF | Separate aqueous step | Powerful, reduces many functional groups, pyrophoric libretexts.orgorganicchemistrytutor.com |

| Sodium Borohydride | NaBH₄ | Moderate | Alcohols (MeOH, EtOH), THF | Often simultaneous | Milder, chemoselective for aldehydes/ketones, safer libretexts.org |

| L-Selectride | Li(s-Bu)₃BH | Moderate | THF | Separate aqueous step | Bulky, high stereoselectivity with hindered ketones odinity.com |

Reduction of Olefinic Precursors

An alternative synthetic route to this compound involves the reduction of an olefinic precursor, such as 1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-one. nih.gov This strategy requires the reduction of both the carbon-carbon double bond within the cyclohexene (B86901) ring and the carbon-oxygen double bond of the ketone.

This dual reduction is typically accomplished through catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C). masterorganicchemistry.com Under sufficient hydrogen pressure and appropriate reaction conditions, Pd/C can effectively catalyze the hydrogenation of both alkenes and ketones. masterorganicchemistry.com Alkenes are generally reduced more readily than ketones. masterorganicchemistry.comyoutube.com Therefore, careful control of reaction conditions (temperature, pressure, reaction time) can potentially allow for selective reduction, although exhaustive hydrogenation to produce the saturated alcohol is the more common outcome. This method provides a pathway to the target molecule from unsaturated starting materials.

Advanced Multistep Synthetic Pathways

Advanced synthetic strategies for constructing this compound often involve the formation of new carbon-carbon bonds to assemble the molecular skeleton prior to the final reduction step. The Grignard reaction is a classic and powerful tool for this purpose, allowing for the synthesis of tertiary alcohols. libretexts.orgvaia.com

There are two primary Grignard routes to synthesize this compound:

Route A: Cyclohexylmagnesium bromide and Pivalaldehyde

Grignard Reagent Formation: Cyclohexyl bromide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form cyclohexylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent is then added to pivalaldehyde (2,2-dimethylpropanal). The nucleophilic cyclohexyl group attacks the electrophilic carbonyl carbon of the aldehyde.

Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in a separate step with aqueous acid (e.g., H₃O⁺) to yield the secondary alcohol, this compound. Correction: This route produces the target secondary alcohol, not a tertiary alcohol. The initial statement about tertiary alcohols applies to the subsequent route.

Route B: tert-Butylmagnesium chloride and Cyclohexanecarboxaldehyde

Grignard Reagent Formation: tert-Butyl chloride is reacted with magnesium metal to form tert-butylmagnesium chloride.

Nucleophilic Addition: This Grignard reagent is added to cyclohexanecarboxaldehyde. The nucleophilic tert-butyl group attacks the carbonyl carbon.

Workup: Acidic workup of the intermediate furnishes the final product, this compound.

Route C: Pivaloyl chloride and Cyclohexylmagnesium bromide (leading to the ketone precursor)

Grignard Reagent Formation: Prepare cyclohexylmagnesium bromide as in Route A.

Acylation: The Grignard reagent is reacted with pivaloyl chloride. This reaction forms the ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. nih.gov

Reduction: The resulting ketone is then reduced to the target alcohol using any of the methods described previously, such as catalytic hydrogenation or hydride reduction.

These multistep pathways offer significant flexibility in synthesis, allowing chemists to build complex molecules from simpler, readily available starting materials. beilstein-journals.org

Alkylation-Reduction Sequences

A common and flexible approach to synthesizing this compound involves a two-step sequence: an alkylation reaction to construct the carbon skeleton, followed by a reduction step to create the alcohol functionality. This strategy typically begins with the alkylation of an appropriate starting material, such as isobutyraldehyde, with a cyclohexylmethyl halide (e.g., chloride, bromide, or iodide) or a cyclohexylmethyl tosylate. google.com This initial step forms the intermediate aldehyde or ketone.

Table 1: Example of Alkylation-Reduction Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Alkylation | Isobutyraldehyde, Cyclohexylmethyl halide | - | 2,2-Dimethyl-3-cyclohexylpropanal |

This table illustrates a representative pathway for the alkylation-reduction sequence.

Sequential Functional Group Transformations

The synthesis of this compound can also be achieved through multi-step pathways involving a series of functional group transformations. These sequences may begin with more complex starting materials and involve several intermediate compounds.

One such pathway could start from 3-cyclohex-3-enyl-1-propanal. google.com This starting material can undergo bisalkylation to introduce the two methyl groups adjacent to the carbonyl group, forming 3-cyclohex-3-enyl-2,2-dimethyl-1-propanal. google.com Following this, the carbon-carbon double bond in the cyclohexene ring can be reduced through catalytic hydrogenation. The final step involves the reduction of the aldehyde functional group to the desired alcohol, this compound, using standard reduction methods. google.com This multi-step approach demonstrates how a sequence of distinct chemical reactions can be orchestrated to build the target molecule.

Another key reaction involving this compound is its oxidation to the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone, using oxidizing agents like chromium trioxide. Conversely, the reduction of this ketone is a primary method for the alcohol's synthesis. The hydroxyl group of the alcohol can also be substituted, for instance, by reacting with thionyl chloride (SOCl₂) to form the corresponding chloride derivative.

Methodological Advancements in this compound Synthesis

Recent advancements in the synthesis of alcohols have focused on developing more environmentally friendly and stereoselective methods. In the context of this compound, biocatalytic reduction has emerged as a significant methodological advancement. This approach utilizes microorganisms or isolated enzymes to reduce the precursor ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone, to the target alcohol.

A key advantage of biocatalysis is the potential for high stereoselectivity, enabling the production of optically active forms of the alcohol. This is particularly valuable in industries such as pharmaceuticals and fragrances, where specific enantiomers are often required. Filamentous fungi, such as those from the Geotrichum genus, have been identified as effective biocatalysts for this type of ketone reduction. google.com These biocatalytic reactions are typically carried out in aqueous media under mild conditions, which presents a greener alternative to traditional chemical reductions that may use hazardous reagents. While reaction times can be longer and scale-up may present challenges, the high selectivity and improved environmental profile of biocatalytic methods represent a notable progression in the synthesis of chiral alcohols like this compound.

Table 2: Comparison of Synthetic Methodologies

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation-Reduction | Two-step chemical process | Flexible, allows for structural variation | Multi-step process, may require careful handling of reagents |

This table provides a comparative overview of different synthetic approaches.

Mechanistic Investigations of Reactions Involving 1 Cyclohexyl 2,2 Dimethyl 1 Propanol

Influence of the Cyclohexyl Moiety on Reaction Profiles

The cyclohexyl group, in conjunction with the adjacent tert-butyl group, exerts a profound steric influence on the reactivity of the carbinol center. This steric hindrance is the dominant factor controlling the reaction profiles of 1-Cyclohexyl-2,2-dimethyl-1-propanol.

Compared to a less hindered secondary alcohol like propan-2-ol, the rates of reactions at the hydroxyl group of this compound are expected to be significantly slower. For instance, in Sₙ2 reactions where the alcohol or its derivative is the substrate, the backside attack of a nucleophile would be severely impeded.

The conformational flexibility of the cyclohexyl ring can also play a role. The ring can exist in a chair conformation, and the orientation of the bond to the carbinol carbon (equatorial or axial) could influence the accessibility of the reaction center. However, due to the large size of the rest of the molecule, it is likely that the substituent on the cyclohexane (B81311) ring will preferentially occupy the equatorial position to minimize steric strain.

The steric bulk of the cyclohexyl group makes elimination reactions more competitive with substitution reactions, especially when the corresponding alkoxide is used as a nucleophile or when reactions are carried out at higher temperatures.

Fundamental Reaction Kinetics and Thermodynamic Parameters

Experimentally determined fundamental reaction kinetics and thermodynamic parameters for reactions involving this compound are not widely available in the literature. However, some thermodynamic properties of the compound itself have been predicted using computational methods.

The following table presents some predicted thermodynamic properties for this compound:

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -70.23 | kJ/mol | Joback Method |

| Enthalpy of Formation at Standard Conditions (hf) | -382.31 | kJ/mol | Joback Method |

| Enthalpy of Fusion at Standard Conditions (hfus) | 9.23 | kJ/mol | Joback Method |

| Enthalpy of Vaporization at Standard Conditions (hvap) | 55.50 | kJ/mol | Joback Method |

These values are computationally predicted and should be considered as estimates.

For the oxidation reaction, the Arrhenius equation, k = A * exp(-Ea / RT), describes the temperature dependence of the rate constant. The activation energy (Ea) for the oxidation of this compound is expected to be higher than that for less sterically hindered alcohols due to the increased steric strain in the transition state. The pre-exponential factor (A) is related to the frequency of collisions with the correct orientation, which would also be expected to be lower for this bulky molecule.

Further experimental studies are required to determine the precise kinetic parameters and to fully elucidate the mechanistic pathways for the reactions of this sterically demanding alcohol.

Stereochemical Considerations in 1 Cyclohexyl 2,2 Dimethyl 1 Propanol Chemistry

Chirality at the C1 Propanol (B110389) Carbon and Stereoisomerism

The concept of chirality is fundamental to understanding the stereochemistry of 1-cyclohexyl-2,2-dimethyl-1-propanol. A molecule is considered chiral if it is non-superimposable on its mirror image. The primary source of chirality in this compound is the carbon atom at the C1 position of the propanol chain, which is a stereogenic center.

This C1 carbon is bonded to four distinct substituents:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A cyclohexyl group (-C₆H₁₁)

A tert-butyl group (-C(CH₃)₃)

Due to the presence of this single stereogenic center, the molecule is chiral and exists as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. These two forms are designated as (R)-1-cyclohexyl-2,2-dimethyl-1-propanol and (S)-1-cyclohexyl-2,2-dimethyl-1-propanol, according to the Cahn-Ingold-Prelog priority rules. While enantiomers share the same physical properties such as boiling point and density, they differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules, which is of paramount importance in biological systems.

Enantioselective Synthesis Strategies for Chiral Analogs

The synthesis of single-enantiomer chiral alcohols is a significant goal in organic chemistry, particularly for pharmaceutical applications. Enantioselective synthesis aims to produce a specific enantiomer in high excess over the other. The most common approach for synthesizing chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone (also known as t-butyl cyclohexyl ketone).

The reduction of the carbonyl group in 1-cyclohexyl-2,2-dimethyl-1-propanone creates the chiral center at C1. In a non-chiral environment, using reducing agents like sodium borohydride (B1222165), the reaction produces an equal mixture of the (R) and (S) enantiomers, known as a racemic mixture. Asymmetric reduction strategies employ chiral reagents or catalysts to influence the reaction pathway, favoring the formation of one enantiomer over the other.

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source (e.g., BH₃·THF). nrochemistry.comisomerlab.comyoutube.com The catalyst forms a complex with the borane and the ketone, creating a structured transition state. nrochemistry.comyoutube.com The steric bulk of the catalyst directs the hydride delivery from the borane to a specific face (Re or Si) of the ketone. This method is particularly effective for ketones with significant steric differences between the two substituents on the carbonyl group, such as the cyclohexyl and tert-butyl groups in the target precursor, leading to high enantiomeric excess (e.e.). youtube.com

Catalytic asymmetric transfer hydrogenation (ATH) is another powerful technique for the enantioselective reduction of ketones. nih.govsigmaaldrich.com This method typically employs transition metal catalysts, such as Ruthenium(II) or Rhodium(III), complexed with chiral ligands. nih.govlookchem.com A hydrogen donor, commonly 2-propanol or a formic acid/triethylamine mixture, is used in place of molecular hydrogen. nih.govlookchem.com

For instance, catalysts based on Ru(II) complexed with chiral N-sulfonated diamine ligands, like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective. sigmaaldrich.comlookchem.com The general mechanism involves the formation of a chiral metal hydride species. The prochiral ketone coordinates to the metal center, and the chiral ligand environment dictates the facial selectivity of the hydride transfer to the carbonyl carbon. These catalyst systems are known for their high activity and excellent enantioselectivity across a broad range of ketone substrates, including bulky dialkyl ketones. nih.govnih.gov

| Catalyst System | Type of Reduction | Key Features |

|---|---|---|

| (S)-Me-CBS Catalyst + BH₃·THF | Asymmetric Borane Reduction | Forms a rigid, chiral complex with the ketone, directing hydride attack. High e.e. for sterically hindered ketones. |

| Ru(II)-TsDPEN Complex | Asymmetric Transfer Hydrogenation | Utilizes a hydrogen donor like isopropanol. The chiral diamine ligand creates a selective environment for hydride transfer. |

Biocatalysis offers an environmentally friendly alternative for asymmetric synthesis, often operating under mild conditions in aqueous media. arkat-usa.org Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated oxidoreductase enzymes are widely used for the stereoselective reduction of prochiral ketones. arkat-usa.orgresearchgate.net

These biological systems contain ketoreductase enzymes that utilize cofactors like NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) to deliver a hydride to the carbonyl group. acgpubs.org The intricate, chiral active site of the enzyme binds the ketone in a specific orientation, leading to highly selective reduction of one face of the carbonyl. This approach can produce chiral alcohols with very high enantiomeric excess. semanticscholar.orgresearchgate.net The broad substrate tolerance of many yeast strains makes them suitable candidates for the reduction of sterically demanding ketones like 1-cyclohexyl-2,2-dimethyl-1-propanone. arkat-usa.org

Diastereoselective Transformations Involving the Cyclohexyl Ring

Beyond the chirality at C1, the cyclohexane (B81311) ring itself presents opportunities for diastereoselective transformations. Diastereomers are stereoisomers that are not mirror images of each other. If a second stereocenter is introduced on the cyclohexyl ring of an already chiral molecule (e.g., (R)-1-cyclohexyl-2,2-dimethyl-1-propanol), two diastereomers can be formed.

The existing chiral center at C1 can influence the stereochemical outcome of reactions on the cyclohexyl ring through a process called substrate-controlled diastereoselection. The bulky tert-butyl and the hydroxyl-bearing cyclohexyl groups at C1 can sterically hinder one face of the cyclohexane ring, directing an incoming reagent to the more accessible opposite face.

For example, in a reaction like a hydroboration of a derivative where a double bond is present in the cyclohexyl ring, the chiral center can direct the boron reagent to one face of the double bond, leading to the preferential formation of one diastereomer upon subsequent oxidation. organic-chemistry.orgnih.govnih.gov The chair-like conformations of the cyclohexane ring also play a critical role, with axial and equatorial positions exhibiting different reactivities. nih.govmsu.edu The stereochemical course of such reactions is dictated by the need to minimize steric interactions in the transition state, a principle that is fundamental to stereocontrol in cyclic systems. nih.gov

Separation and Analysis of Enantiomers

When a racemic mixture of this compound is produced, it is often necessary to separate the enantiomers (a process called chiral resolution) or to accurately determine the enantiomeric excess of a stereoselective synthesis. Chromatographic techniques are the most common methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools for separating enantiomers. gcms.cz These methods rely on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector.

The principle of separation is based on the differential interaction between the two enantiomers and the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to travel more slowly through the column, while the other enantiomer, with a weaker interaction, will elute faster.

Common CSPs for separating chiral alcohols include:

Polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose): Widely used in HPLC due to their broad applicability for resolving a vast range of chiral compounds. youtube.com

Cyclodextrin-based phases: Often used in GC, where derivatized cyclodextrins are incorporated into the stationary phase. The hydrophobic cavity and chiral rim of the cyclodextrin (B1172386) allow for selective inclusion and interaction with one enantiomer over the other. gcms.czmdpi.com

The choice of mobile phase (in HPLC) or temperature program (in GC) is optimized to achieve baseline separation of the two enantiomer peaks, allowing for their quantification. youtube.comgla.ac.uk

| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation |

|---|---|---|

| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose) | Differential formation of diastereomeric complexes via hydrogen bonding and dipole-dipole interactions. |

| Chiral GC | Cyclodextrin derivatives | Enantioselective inclusion into the chiral cavity of the cyclodextrin host molecule. |

Advanced Spectroscopic and Analytical Characterization of 1 Cyclohexyl 2,2 Dimethyl 1 Propanol

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and various fragment ions. The fragmentation of alcohols is often characterized by alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org

The NIST WebBook provides the mass spectrum for 1-Cyclohexyl-2,2-dimethyl-1-propanol. nist.gov Analysis of this spectrum reveals several key fragments that are consistent with the structure of the molecule. The molecular ion peak (M⁺) at m/z 170 is expected but may be of low intensity or absent in the EI spectrum of alcohols.

Common fragmentation pathways include:

Loss of the tert-butyl group: Cleavage of the bond between the carbinol carbon and the tert-butyl group would result in the loss of a tert-butyl radical (•C(CH₃)₃, mass 57) and the formation of a fragment ion at m/z 113.

Loss of the cyclohexyl group: Cleavage of the bond between the carbinol carbon and the cyclohexyl ring would lead to the loss of a cyclohexyl radical (•C₆H₁₁, mass 83) and the formation of a prominent fragment ion at m/z 87.

Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion would produce a fragment at m/z 152.

Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 170 | [C₁₁H₂₂O]⁺ (Molecular Ion) |

| 152 | [C₁₁H₂₀]⁺ (M - H₂O) |

| 113 | [C₇H₁₃O]⁺ (M - C₄H₉) |

| 87 | [C₅H₁₁O]⁺ (M - C₆H₁₁) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the ion, as the masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁶O = 15.99491 u).

For this compound, with a molecular formula of C₁₁H₂₂O, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This calculated value can then be compared to the experimentally determined value from HRMS to confirm the elemental composition.

Calculation of Theoretical Exact Mass

(11 x Mass of ¹²C) + (22 x Mass of ¹H) + (1 x Mass of ¹⁶O)

(11 x 12.00000) + (22 x 1.00783) + (1 x 15.99491) = 170.16706 u

An HRMS measurement confirming a mass very close to 170.1671 u would provide strong evidence for the molecular formula C₁₁H₂₂O.

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from impurities and, when necessary, the resolution of its stereoisomers. The selection of a specific chromatographic technique is dictated by the analytical objective, whether it be routine purity checks, sensitive quantification, or chiral separation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is highly suitable for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification. In a typical GC-MS analysis, the compound is separated on a capillary column, and the eluted molecules are subsequently ionized and fragmented.

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a chemical fingerprint. nist.gov While the molecular ion peak ([M]⁺) at m/z 170 may be of low abundance due to the molecule's instability after ionization, several key fragment ions are consistently observed. The fragmentation often involves the loss of a tert-butyl group ([M-57]⁺), water ([M-18]⁺), or cleavage of the cyclohexyl ring. The most prominent peaks in the spectrum provide definitive structural confirmation. nist.gov

Table 1: Characteristic Mass Fragments for this compound in GC-MS (EI)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 57 | [C(CH₃)₃]⁺ | High |

| 81 | [C₆H₉]⁺ | Moderate |

| 87 | [M - C₆H₁₁]⁺ or [CH(OH)C(CH₃)₃]⁺ | High |

| 113 | [M - C₄H₉]⁺ or [M - 57]⁺ | Moderate |

| 152 | [M - H₂O]⁺ or [M - 18]⁺ | Low |

Data interpreted from the NIST Mass Spectrometry Data Center. nist.gov

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the purity assessment of this compound, particularly for samples that may not be suitable for GC analysis. Given the compound's non-polar nature, a reverse-phase HPLC (RP-HPLC) method is the most logical approach. This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).

As this compound possesses a chiral center at the carbinol carbon, separating its enantiomers is crucial for stereoselective synthesis and applications. This is achieved using Chiral HPLC. Two primary strategies can be employed:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often effective in resolving the enantiomers of alcohols through the formation of transient, diastereomeric complexes that have different interaction strengths with the CSP.

Indirect Method: This approach involves derivatizing the racemic alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral stationary phase (like silica (B1680970) gel or C18) because they have different physical properties.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This enhancement leads to significantly higher resolution, improved sensitivity, and much faster analysis times. An HPLC method developed for this compound can typically be transferred to a UPLC system to gain these advantages. The use of UPLC would be particularly beneficial for high-throughput purity screening or for resolving closely eluting impurities that may not be separable under standard HPLC conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure as a secondary alcohol with saturated hydrocarbon components. nist.gov

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol's hydroxyl group. The broadening of this peak is a result of intermolecular hydrogen bonding. Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclohexyl and tert-butyl groups. Finally, the C-O stretching vibration for a secondary alcohol typically appears as a strong band in the 1050-1150 cm⁻¹ region. nist.gov

Table 2: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3400 (broad) | Alcohol (O-H) | Stretching (H-bonded) |

| 2925, 2853 | Alkane (C-H) | Stretching |

| 1450 | Alkane (C-H) | Bending (Scissoring) |

| 1365 | tert-Butyl | C-H Bending |

| ~1120 | Secondary Alcohol (C-O) | Stretching |

Data interpreted from the NIST Gas Phase IR Spectrum. nist.gov

Computational Chemistry Applications in the Study of 1 Cyclohexyl 2,2 Dimethyl 1 Propanol

Molecular Modeling and Conformational Analysis of the Compound

Molecular modeling of 1-Cyclohexyl-2,2-dimethyl-1-propanol focuses on understanding its three-dimensional structure and the relative stability of its different spatial arrangements, or conformers. The compound features a cyclohexane (B81311) ring, which is well-known to adopt a low-energy chair conformation. gmu.edu The key aspect of the conformational analysis for this substituted cyclohexane is the orientation of the bulky -C(OH)(C(CH₃)₃) group, which can be either axial or equatorial.

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the more spacious equatorial position over the more crowded axial position. pressbooks.pub An axial substituent experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. pressbooks.pubopenochem.org Given the significant size of the 1-hydroxy-2,2-dimethylpropyl group attached to the cyclohexane ring, the energy difference between the equatorial and axial conformers is substantial. The conformer with this bulky group in the equatorial position is significantly more stable and, therefore, predominates at equilibrium. pressbooks.pub

Molecular mechanics calculations can be employed to quantify this energy difference. By comparing the steric energies of the two chair conformations (equatorial vs. axial), the model can predict the equilibrium constant between them. As the size of the substituent increases, the preference for the equatorial position becomes more pronounced. openochem.org

| Substituent (R) | Energy Difference (ΔE, kJ/mol) favoring Equatorial | Predominant Conformer |

|---|---|---|

| -CH₃ (Methyl) | 7.6 | Equatorial |

| -CH(CH₃)₂ (Isopropyl) | 9.2 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | ~21 | Equatorial |

| -C(OH)(C(CH₃)₃) (1-hydroxy-2,2-dimethylpropyl) | >21 (Estimated) | Equatorial |

Note: The energy for the 1-hydroxy-2,2-dimethylpropyl group is estimated to be greater than that of a tert-butyl group due to its comparable or larger steric bulk.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a more detailed understanding of the electronic structure, which governs the molecule's properties and chemical reactivity. unipd.it

Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the equilibrium geometry (ground state) of molecules. psu.edu For this compound, DFT calculations would be used to optimize the molecular structure by finding the arrangement of atoms that corresponds to the minimum energy. This process involves calculating the forces on each atom and adjusting their positions until those forces are negligible. The result is a highly accurate prediction of bond lengths, bond angles, and dihedral angles for the most stable conformer. These computational studies have proven valid for investigating molecules containing cyclohexanol (B46403) rings. researchgate.netdntb.gov.ua

DFT calculations are also invaluable for mapping out reaction pathways and characterizing transition states. beilstein-journals.org A common reaction for a secondary alcohol like this compound is oxidation to the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. Computational methods can model this transformation by identifying the transition state structure—the highest energy point along the reaction coordinate.

Quantum chemistry can predict various spectroscopic properties. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. liverpool.ac.uk By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts can then be compared to experimental data to confirm the structure or to help assign peaks in a complex spectrum. Recent advancements combine DFT calculations with machine learning algorithms to achieve very high accuracy in predicting ¹H chemical shifts in various solvents. nih.gov

| Proton Type | Expected Multiplicity | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| -OH (hydroxyl) | Singlet (broad) | 1.5 - 2.5 |

| -CH-OH (carbinol) | Doublet | 3.2 - 3.6 |

| -C(CH₃)₃ (tert-butyl) | Singlet | 0.9 - 1.1 |

| Cyclohexyl protons | Multiplets | 1.0 - 2.0 |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, an MD simulation would typically place one or more molecules in a "box" filled with a solvent (like water or an organic solvent) and calculate the trajectories of every atom based on a chosen force field. uniroma1.itrsc.org

These simulations provide a dynamic picture of intermolecular interactions. They can reveal how the alcohol's hydroxyl group forms hydrogen bonds with solvent molecules or with other alcohol molecules. uniroma1.it They also show how the nonpolar cyclohexyl and tert-butyl groups interact with the solvent, influencing properties like solubility and aggregation. Such simulations have been successfully applied to various aliphatic alcohols to understand their behavior in liquid mixtures. researchgate.netresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Related Cyclohexyl Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the activity or properties of chemicals based on their molecular structure. nih.govdergipark.org.tr These models build a mathematical correlation between calculated molecular descriptors and an experimentally measured property.

For a series of related cyclohexyl alcohols, including this compound, a QSPR model could be developed to predict physicochemical properties like boiling point, water solubility (log W), or the octanol-water partition coefficient (log P). nih.govunlp.edu.ar A QSAR model could be used to predict a biological activity, such as toxicity. researchgate.net The process involves calculating a wide range of descriptors for each molecule in the series and then using statistical techniques like multiple linear regression to find the best correlation. nih.gov

Catalytic Transformations Involving 1 Cyclohexyl 2,2 Dimethyl 1 Propanol

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of and from 1-cyclohexyl-2,2-dimethyl-1-propanol. Key transformations include hydrogenation, dehydrogenation, cross-coupling reactions of its derivatives, and various oxidation and reduction processes.

Catalytic hydrogenation is a primary industrial method for the synthesis of this compound. This process typically involves the reduction of the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, offering high efficiency and scalability under controlled hydrogen pressure and temperature.

Conversely, dehydrogenation of cyclohexyl moieties represents a method to generate aromatic structures. While not directly applied to this compound to produce a new product, related studies on cyclohexyl carboxylic acids demonstrate that catalytic systems can achieve dehydrogenation to form olefinated arenes through a sequence of dehydrogenation, olefination, decarboxylation, and aromatization. researchgate.net

The hydrogenation of related substrates to form cyclohexyl derivatives is also of significant interest. For instance, the hydrogenation of cyclohexyl acetate, a derivative of cyclohexanol (B46403), has been efficiently achieved using copper-zirconium (Cu-Zr) and zinc-promoted copper on alumina (B75360) (Cu₂Znₓ/Al₂O₃) catalysts to produce cyclohexanol and ethanol. mdpi.comucl.ac.uk These studies highlight the development of non-precious metal catalysts for hydrogenations involving the cyclohexyl motif.

Table 1: Selected Catalytic Systems for Hydrogenation of Cyclohexyl-Related Compounds

| Catalyst System | Substrate | Product(s) | Key Findings | Reference(s) |

| Pd/C | 1-Cyclohexyl-2,2-dimethyl-1-propanone | This compound | Industrially scalable method with high yield. | mdpi.com |

| Cu₃Zr₇-SG (Sol-Gel) | Cyclohexyl acetate | Cyclohexanol, Ethanol | Superior activity (97.4% conversion) compared to catalysts from other preparation methods. | mdpi.com |

| Cu₂Zn₁.₂₅/Al₂O₃ | Cyclohexyl acetate | Cyclohexanol, Ethanol | High conversion (93.9%) and selectivity (>97%) due to optimal Cu⁺/Cu⁰ ratio and acidity. | ucl.ac.uk |

| Pd/C-O (Oxygen-doped) | Phenol | Cyclohexyl methyl ether | In situ generated H⁺-H⁻ pairs act as active sites for hydrogenation and hydrogenolysis. |

While this compound itself is not typically a direct partner in cross-coupling, its derivatives, particularly the corresponding Grignard reagent (cyclohexylmagnesium bromide), are valuable nucleophiles in such reactions. The Kumada-Corriu-Tamao coupling, which pairs an organic halide with a Grignard reagent, is a powerful C-C bond-forming reaction.

Research has demonstrated the efficient coupling of cyclohexylmagnesium bromide with various brominated thiophene (B33073) derivatives using transition metal catalysts. In these studies, not only traditional palladium catalysts but also more earth-abundant iron and nickel complexes have proven effective, offering more sustainable alternatives. The addition of lithium halides, such as LiCl, has been shown to enhance the reactivity of the Grignard reagent, leading to improved yields and shorter reaction times. For example, the use of a PdCl₂(dppp) catalyst with a LiCl adduct of cyclohexylmagnesium bromide resulted in product yields of up to 98% at room temperature.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.

Table 2: Performance of Catalysts in Kumada-Corriu Coupling of Cyclohexylmagnesium Bromide with Bromothiophenes

| Catalyst | Additive | Temperature | Time | Yield | Reference |

| FeCl₂(dppm) | LiCl | Room Temp. | 1 hr | up to 80% | |

| NiCl₂(dppm) | LiCl | Room Temp. | 1 hr | up to 95% | |

| PdCl₂(dppp) | LiCl | Room Temp. | 1 hr | up to 98% |

The hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. This transformation is typically achieved using stoichiometric strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). mdpi.com

In the context of catalytic reductions, the conversion of the ketone back to the alcohol is of significant importance. Beyond the catalytic hydrogenation with Pd/C already mentioned, catalytic transfer hydrogenation offers an alternative approach that avoids the use of high-pressure hydrogen gas. Iridium(I)-N-heterocyclic carbene (NHC) complexes have been studied as effective catalysts for the transfer hydrogenation of ketones, using 2-propanol as the hydrogen source. These reactions proceed with high activity in basic 2-propanol, demonstrating the versatility of transition metal catalysts in mediating the reduction of sterically demanding ketones.

Organocatalytic Applications in this compound Chemistry

A review of the scientific literature indicates a notable absence of specific applications where this compound is directly employed as a catalyst, substrate, or key solvent in organocatalytic reactions. Organocatalysis, which utilizes small organic molecules to catalyze transformations, is a rapidly expanding field. However, research directly involving the unique steric and electronic properties of this compound within this domain appears to be limited or not widely published.

Biocatalysis for Selective and Sustainable Transformations

Biocatalytic methods are emerging as a highly valuable strategy for the synthesis of this compound, particularly for accessing specific stereoisomers. These techniques offer excellent selectivity under mild, environmentally benign conditions.

The primary biocatalytic route is the asymmetric reduction of the prochiral ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. This transformation can be accomplished using whole-cell biocatalysts or isolated enzymes. Microorganisms, such as fungal strains from the Geotrichum genus, are known to selectively reduce the ketone to produce optically active forms of the alcohol. mdpi.com

More advanced approaches utilize isolated alcohol dehydrogenases (ADHs). These enzymes, in the presence of a cofactor like NADH, can catalyze the reduction with high enantioselectivity. To make the process economically viable, cofactor regeneration systems are employed. A common strategy is to use a sacrificial alcohol, such as 2-propanol, which is oxidized by the enzyme to regenerate the NADH cofactor while the primary substrate is reduced. This methodology has been successfully applied in continuous-flow reactor systems for the synthesis of related cyclohexanol derivatives, achieving high conversion and excellent stereoselectivity.

Table 3: Biocatalytic Approaches for the Synthesis of Chiral Cyclohexanols

| Biocatalyst | Reaction Type | Substrate | Key Features | Reference(s) |

| Geotrichum spp. (Whole Cells) | Asymmetric Reduction | 1-Cyclohexyl-2,2-dimethyl-1-propanone | Produces optically active alcohol; green chemistry approach. | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Ketones (e.g., 4-isopropylcyclohexanone) | High stereoselectivity; requires cofactor regeneration (e.g., with 2-propanol). | |

| ADH in Continuous-Flow Reactor | Continuous Asymmetric Reduction | Ketones | High process stability and isolation yield (90%). |

Development and Evaluation of Novel Catalytic Systems

The pursuit of more efficient, selective, and sustainable chemical transformations continues to drive the development of novel catalytic systems relevant to this compound and related structures.

In hydrogenation catalysis , recent advances include the design of catalysts that move beyond traditional platinum group metals or enhance their performance. Copper-based catalysts, such as Cu-Zr and Cu-Zn systems, have been evaluated for the hydrogenation of cyclohexyl acetate, demonstrating high activity and selectivity, which presents a cost-effective alternative for related transformations. mdpi.comucl.ac.uk Furthermore, modifying the support material, as seen with oxygen-doped carbon-supported palladium nanoparticles (Pd/C-O), can create unique active sites, such as H⁺-H⁻ pairs, that facilitate tandem reactions like hydrogenation-acetalization-hydrogenolysis at lower temperatures than previously possible.

For cross-coupling reactions , a significant development is the evaluation of iron and nickel complexes as catalysts for Kumada-Corriu coupling. These earth-abundant metals can rival the performance of palladium in certain applications, especially when reaction conditions are optimized with additives, thereby reducing reliance on more expensive and less abundant precious metals.

In the field of biocatalysis , the evaluation of specific enzymes like ADHs and their implementation in advanced reactor technologies, such as continuous-flow systems, represent a major step forward. These systems allow for improved process control, easier product isolation, and enhanced catalyst stability and recycling, making biocatalytic routes more competitive for industrial-scale production of chiral alcohols.

Derivatization and Synthetic Utility of 1 Cyclohexyl 2,2 Dimethyl 1 Propanol

Preparation of Novel Ester and Ether Derivatives

The hydroxyl group of 1-cyclohexyl-2,2-dimethyl-1-propanol is readily functionalized to form ester and ether linkages, which are fundamental transformations in organic chemistry.

Esterification: Esters are commonly prepared through the reaction of the alcohol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. For a sterically hindered secondary alcohol like this compound, using highly reactive acylating agents in the presence of a base (e.g., pyridine) is often more efficient.

Etherification: The synthesis of ethers from this alcohol can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This potent nucleophile then displaces a halide from a suitable alkyl halide in an SN2 reaction. learncbse.inbyjus.com However, due to the steric hindrance around the hydroxyl group, acid-catalyzed dehydration is not a suitable method for preparing symmetrical ethers from this secondary alcohol, as it would preferentially lead to alkene formation. learncbse.inbyjus.com

| Derivative Type | Reactant | Typical Reagents/Conditions | General Product Structure |

|---|---|---|---|

| Ester | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | 1-Cyclohexyl-2,2-dimethyl-1-propyl R-oate |

| Ester | Acyl Halide (R-COCl) | Base (e.g., Pyridine) | |

| Ether | Alkyl Halide (R-X) | 1) Strong base (e.g., NaH); 2) R-X | 1-(1-Alkoxy-2,2-dimethylpropyl)cyclohexane |

Synthesis of Halogenated Analogs

The hydroxyl group of this compound can be substituted by a halogen atom (F, Cl, Br, I) through reactions with various halogenating agents. This conversion transforms the alcohol into a more versatile synthetic intermediate, as the halide can act as a good leaving group in subsequent nucleophilic substitution or elimination reactions.

Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. The reaction with thionyl chloride is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. These reactions typically proceed via an SN2 or SNi (internal nucleophilic substitution) mechanism.

| Target Halogenated Analog | Typical Reagent | Byproducts |

|---|---|---|

| 1-Chloro-1-cyclohexyl-2,2-dimethylpropane | Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) |

| 1-Bromo-1-cyclohexyl-2,2-dimethylpropane | Phosphorus tribromide (PBr₃) | H₃PO₃ |

Formation of Related Carbonyl Compounds (Ketones and Aldehydes)

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-cyclohexyl-2,2-dimethyl-1-propanone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. Aldehydes are not formed from the oxidation of this compound, as that would require a primary alcohol.

A variety of oxidizing agents can be employed for this purpose, ranging from mild reagents that minimize side reactions to strong oxidizing agents. youtube.com Common laboratory-scale oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) for a controlled oxidation, or stronger agents like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide or sodium dichromate and sulfuric acid) or potassium permanganate (B83412) (KMnO₄). youtube.com

| Oxidizing Agent | Common Name/Type | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Mild Oxidant | 1-Cyclohexyl-2,2-dimethyl-1-propanone |

| Chromium Trioxide (CrO₃) in acid | Strong Oxidant (Jones Oxidation) | |

| Potassium Permanganate (KMnO₄) | Strong Oxidant |

Role as a Synthetic Building Block in Complex Molecular Architectures

The chemical reactivity of this compound, combined with its specific steric and electronic properties, makes it a useful building block for more elaborate molecules. Its derivatives can be incorporated into larger structures to introduce the bulky and lipophilic cyclohexyl-pivaloyl moiety.

The cyclohexyl ring is a common structural motif in many biologically active molecules and materials. This compound serves as a readily available precursor for introducing this scaffold. By converting the alcohol to other functional groups (e.g., halides, ketones), it can be coupled with other molecules through various carbon-carbon or carbon-heteroatom bond-forming reactions. This allows for the construction of complex architectures where the cyclohexyl group may be essential for dictating the molecule's three-dimensional shape, solubility, or interaction with biological targets.

As a functionalized intermediate, this compound and its derivatives can play a crucial role in multi-step synthetic sequences. For example, the ketone formed from its oxidation can undergo reactions at the alpha-carbon or at the carbonyl group itself (e.g., Grignard addition, Wittig reaction) to further elaborate the carbon skeleton. The halogenated analogs can participate in nucleophilic substitution reactions to attach a wide array of different functional groups. These subsequent transformations enable the use of this compound as an intermediate in the synthesis of specialized organic molecules for fields such as medicinal chemistry and materials science, where precise control over molecular structure is required.

An exploration of the future research avenues for the sterically hindered secondary alcohol, this compound, reveals significant opportunities for innovation in synthetic chemistry and mechanistic understanding. The unique structural characteristics of this compound, featuring a bulky cyclohexyl group and a tert-butyl group flanking the carbinol center, present distinct challenges and prospects for scientific investigation. Advancements in catalysis, analytical techniques, and process automation are poised to unlock new potentials for this and similar complex molecules.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1-Cyclohexyl-2,2-dimethyl-1-propanol in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Use a non-polar capillary column (e.g., HP-5MS) with a custom temperature program to optimize separation. Retention indices (e.g., 1449.2 on HP-5MS) and mass spectral fragmentation patterns should be cross-referenced with databases like NIST Chemistry WebBook . For quantification, internal standards (e.g., deuterated analogs) are essential to account for matrix effects. Validate methods using spiked samples to ensure recovery rates >90% .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Store the compound in airtight, amber glass containers under inert gas (e.g., nitrogen or argon) at 4°C to prevent oxidation and photodegradation. Conduct stability tests via periodic GC-MS analysis to monitor degradation products like cyclohexene derivatives. For long-term storage, lyophilization or addition of stabilizers (e.g., BHT at 0.01% w/v) may be necessary, depending on solvent compatibility .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer: Critical properties include logP (octanol-water partition coefficient), boiling point, and solubility. Determine logP via shake-flask method with HPLC-UV analysis. Boiling point can be estimated using GC retention indices calibrated against alkane standards . Solubility in polar/non-polar solvents is measured gravimetrically after saturation. PubChem provides computational data (e.g., InChI key: CMLYGGFIXXLYQT-UHFFFAOYSA-N) for cross-validation .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to enhance stereochemical purity?

Methodological Answer: Employ asymmetric catalysis, such as chiral Lewis acids (e.g., BINOL-derived catalysts), during the cyclohexylation step to control stereochemistry. Monitor enantiomeric excess (ee) via chiral GC or HPLC with a cyclodextrin-based column. Computational modeling (e.g., DFT) predicts transition states to refine catalyst design. Post-synthetic purification using fractional crystallization or simulated moving bed (SMB) chromatography improves purity >99% .

Q. What mechanistic insights explain the cytotoxic activity of this compound derivatives observed in vitro?

Methodological Answer: Mechanisms may involve mitochondrial membrane disruption or reactive oxygen species (ROS) generation. Conduct flow cytometry with Annexin V/PI staining to assess apoptosis. ROS levels are quantified using fluorescent probes (e.g., DCFH-DA). SAR studies modifying the cyclohexyl or dimethyl groups can pinpoint pharmacophores. Metabolite profiling (e.g., LC-MS/MS) identifies bioactive derivatives, such as acetate esters, which enhance cellular uptake .

Q. How should researchers address discrepancies in chromatographic retention data for this compound across studies?

Methodological Answer: Discrepancies arise from column phase differences (e.g., polar vs. non-polar) or temperature gradients. Standardize protocols using reference columns (e.g., HP-5MS) and isothermal conditions. Report retention indices relative to alkanes (C10–C30). Collaborative inter-laboratory studies with shared calibration mixtures improve reproducibility. NIST’s retention index database serves as a primary reference .

Q. What strategies mitigate steric hindrance during derivatization of this compound for functional group analysis?

Methodological Answer: Use bulky electrophiles (e.g., tert-butyldimethylsilyl chloride) to selectively protect hydroxyl groups. Microwave-assisted synthesis reduces reaction time and steric interference. For acetylation, employ acyl chlorides in anhydrous dichloromethane with DMAP catalysis. Monitor reaction progress via FT-IR for carbonyl (C=O) stretch emergence at ~1740 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.